8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
Description
Chemical Structure and Key Features 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline (CAS: 63468-83-7, C₁₃H₁₇NO) is a polycyclic heterocyclic compound featuring a julolidine core fused with a pyridine ring. The methoxy (-OCH₃) substituent at the 8-position distinguishes it from related analogs, influencing its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
6-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-15-12-7-6-10-4-2-8-14-9-3-5-11(12)13(10)14/h6-7H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKPEBROOQBZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCN3C2=C(CCC3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline involves the reaction of julolidine with Eaton’s reagent in dichloromethane (CH₂Cl₂) under an argon atmosphere . The reaction mixture is stirred at 50°C overnight, followed by extraction with CH₂Cl₂ and washing with sodium bicarbonate (NaHCO₃) aqueous solution and brine .
Industrial Production Methods
This typically includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Functional Comparisons
The biological and chemical properties of julolidine derivatives are highly dependent on substituent type and position. Below is a systematic comparison:
Pharmacological Activity
- Diuretic Effects : The 8-methoxy substituent significantly enhances diuretic activity compared to hydroxylated analogs. For instance, anilides with ortho-methoxy groups (e.g., compound 2e in ) showed higher efficacy than meta- or para-substituted derivatives, suggesting steric and electronic advantages at the 8-position .
- Antimicrobial Potential: The hydroxyl analog (8-OH) forms stable organotin(IV) complexes (e.g., H₂L1–H₂L3 in ), exhibiting antimicrobial activity against Staphylococcus aureus and Escherichia coli. The methoxy group’s lack of coordination sites limits its use in metal-based therapeutics .
Data Tables
Table 1: Spectral Data for Key Derivatives
Biological Activity
8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline (CAS No. 63468-83-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The molecular formula of 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is C13H17NO. It possesses a molecular weight of 217.29 g/mol and exhibits notable solubility characteristics. The compound is classified as a lipophilic molecule with a calculated Log P value indicating good membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO |
| Molecular Weight | 217.29 g/mol |
| Solubility | Soluble in water |
| Log P | 2.14 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline. Research indicates that it may act as a dual-responsive prodrug that releases active metabolites upon specific stimuli. For instance, compounds derived from this structure have shown improved selectivity towards cancer cells compared to traditional treatments like 8-hydroxyquinoline (8-HQ). In vitro studies demonstrated that these derivatives exhibited significant cytotoxic effects against various cancer cell lines by enhancing mitochondrial targeting and glucose transporter-mediated uptake .
Anthelmintic Activity
Another promising application of this compound is its anthelmintic activity against parasitic nematodes. A high-throughput screening identified derivatives with significant inhibitory effects on the motility and development of nematodes such as Haemonchus contortus and Caenorhabditis elegans. The lead compound from this screening demonstrated an IC50 value of 2.2 ± 0.7 µM against H. contortus, suggesting its potential as a new anthelmintic agent .
The mechanisms underlying the biological activities of 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline are multifaceted:
- Metal Chelation : The compound can chelate metal ions which are crucial for various biological processes in cancer cells.
- Targeted Delivery : The design of prodrugs allows for targeted release in pathological tissues while minimizing systemic toxicity.
- Modulation of Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.
Study on Anticancer Prodrugs
In a recent study published in Pharmaceuticals, researchers synthesized a series of quinolinium prodrugs based on the structure of 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline. These prodrugs were activated by hydrogen peroxide and β-glucosidase to release 8-HQ selectively in cancer cells. The results indicated enhanced anticancer efficacy and reduced side effects compared to conventional therapies .
Anthelmintic Screening Results
A phenotypic screening conducted on a library of compounds led to the identification of derivatives that significantly inhibited nematode motility at low concentrations. The promising results suggest that further structural optimization could yield effective anthelmintics .
Q & A
Basic: What are the key synthetic strategies for preparing 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline?
Synthesis typically involves multi-step organic reactions, including cyclization and functionalization. For example:
- Cyclization of tetrahydroquinoline precursors : Use of acid-catalyzed or thermal cyclization to form the pyrido[3,2,1-ij]quinoline core.
- Methoxy group introduction : Electrophilic substitution or nucleophilic aromatic substitution (e.g., using methoxide ions) at the 8-position.
- Optimization : Solvents like DMSO or methanol and bases like potassium carbonate improve reaction efficiency .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy group placement and ring saturation.
- Mass spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.
- HPLC : Reverse-phase chromatography (C18 column) with UV detection to assess purity (>95% recommended for biological assays) .
Advanced: What experimental designs are critical for studying its enzyme inhibition mechanisms?
- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates or spectrophotometric methods (e.g., NADH depletion in dehydrogenase assays).
- Docking studies : Molecular modeling (AutoDock Vina, Schrödinger Suite) to predict binding interactions with active sites, leveraging the methoxy group’s role in hydrogen bonding .
- Mutagenesis : Validate target engagement by testing inhibition against mutant enzymes lacking key residues (e.g., catalytic triad mutants) .
Advanced: How can contradictory data in pharmacological studies (e.g., varying IC50 values) be resolved?
- Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).
- Dose-response curves : Use 8–10 concentration points to calculate accurate IC50 values.
- Structural analogs : Compare activity with derivatives lacking the methoxy group to isolate its contribution to potency .
Basic: What safety protocols are essential when handling this compound in the lab?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste disposal : Follow institutional guidelines for halogenated or aromatic byproducts .
Advanced: How can structure-activity relationship (SAR) studies be optimized for this scaffold?
- Core modifications : Synthesize analogs with substituents at positions 1, 2, or 6 to probe steric and electronic effects.
- Methoxy replacement : Test fluoro, ethoxy, or hydroxyl groups at the 8-position to assess bioisosteric effects.
- In silico screening : Use QSAR models to prioritize analogs with predicted enhanced binding affinities .
Advanced: What strategies mitigate low solubility in aqueous buffers during biological assays?
- Co-solvents : Use ≤5% DMSO or β-cyclodextrin inclusion complexes.
- pH adjustment : Solubilize via protonation/deprotonation (e.g., citrate buffer at pH 4–5).
- Prodrug design : Introduce phosphate esters or PEGylated derivatives for improved bioavailability .
Basic: Which databases or resources provide reliable spectral data for this compound?
- Reaxys : Access peer-reviewed synthetic procedures and crystallographic data.
- NIST Chemistry WebBook : Validate IR and mass spectra .
Advanced: How can in vivo pharmacokinetic studies be designed for this compound?
- Animal models : Administer via intravenous (IV) and oral routes in rodents to calculate bioavailability (F%).
- LC-MS/MS quantification : Use deuterated internal standards for plasma/tissue sample analysis.
- Metabolite profiling : Identify phase I/II metabolites using liver microsomes or hepatocyte assays .
Advanced: What computational methods predict its potential off-target effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
